4-(2,3-Dimethylphenyl)benzaldehyde

Aldehyde dehydrogenase inhibition ALDH3A1 selectivity Cancer stem cell target

4-(2,3-Dimethylphenyl)benzaldehyde (CAS 726136-63-6) is an aromatic aldehyde belonging to the biphenyl-4-carboxaldehyde class, with molecular formula C₁₅H₁₄O, molecular weight 210.27 g·mol⁻¹, computed XLogP3 of 3.7, a single hydrogen bond acceptor (the aldehyde oxygen), zero hydrogen bond donors, and two rotatable bonds. Its scaffold places it among substituted benzaldehydes under investigation as allosteric hemoglobin modulators and as inhibitors of the aldehyde dehydrogenase (ALDH) superfamily, where the 2,3-dimethyl substitution on the pendant phenyl ring distinguishes it from unsubstituted biphenyl-4-carboxaldehyde and other positional isomers.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 726136-63-6
Cat. No. B12091309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dimethylphenyl)benzaldehyde
CAS726136-63-6
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=CC=C(C=C2)C=O)C
InChIInChI=1S/C15H14O/c1-11-4-3-5-15(12(11)2)14-8-6-13(10-16)7-9-14/h3-10H,1-2H3
InChIKeyYEYBHBZBJXFESX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Dimethylphenyl)benzaldehyde (CAS 726136-63-6): A Dimethyl-Substituted Biphenyl Aldehyde for Targeted Aldehyde Dehydrogenase and Carbonic Anhydrase Research


4-(2,3-Dimethylphenyl)benzaldehyde (CAS 726136-63-6) is an aromatic aldehyde belonging to the biphenyl-4-carboxaldehyde class, with molecular formula C₁₅H₁₄O, molecular weight 210.27 g·mol⁻¹, computed XLogP3 of 3.7, a single hydrogen bond acceptor (the aldehyde oxygen), zero hydrogen bond donors, and two rotatable bonds [1]. Its scaffold places it among substituted benzaldehydes under investigation as allosteric hemoglobin modulators [2] and as inhibitors of the aldehyde dehydrogenase (ALDH) superfamily, where the 2,3-dimethyl substitution on the pendant phenyl ring distinguishes it from unsubstituted biphenyl-4-carboxaldehyde and other positional isomers.

Why 4-(2,3-Dimethylphenyl)benzaldehyde Cannot Be Replaced by Generic Biphenyl Aldehydes or Simple Benzaldehydes


The 2,3-dimethyl substitution pattern on the pendant phenyl ring of 4-(2,3-dimethylphenyl)benzaldehyde is not a decorative modification; it directly controls the compound’s lipophilicity, electron density at the aldehyde carbon, and steric fit within enzyme active sites. Unsubstituted biphenyl-4-carboxaldehyde (CAS 3218-36-8) lacks these methyl groups and consequently exhibits different physicochemical properties and a divergent biological activity profile [1]. Simple benzaldehyde itself is a substrate—not an inhibitor—for ALDH3A1, whereas 4-(2,3-dimethylphenyl)benzaldehyde acts as an inhibitor with measurable isoform selectivity [2]. Even among dimethyl-substituted isomers, the 2,3-arrangement creates a unique dihedral angle between the two aromatic rings, impacting molecular recognition. Procurement of an unqualified “biphenyl aldehyde” surrogate therefore introduces uncontrolled variables in target engagement, selectivity, and physicochemical behavior, undermining experimental reproducibility and structure-activity relationship (SAR) interpretation.

Quantitative Evidence Guide: 4-(2,3-Dimethylphenyl)benzaldehyde Differentiation Data


ALDH3A1 Inhibition: 62-Fold Selectivity Over ALDH2 and 22-Fold Over ALDH1A1

4-(2,3-Dimethylphenyl)benzaldehyde inhibits recombinant human ALDH3A1 with an IC₅₀ of 1,600 nM, compared to IC₅₀ values of 100,000 nM for ALDH2 and 35,000 nM for ALDH1A1, yielding a 62-fold and 22-fold selectivity window, respectively [1]. In contrast, the well-characterized ALDH3A1 inhibitor CB29 exhibits an IC₅₀ of approximately 16,000 nM for ALDH3A1 [2], making 4-(2,3-dimethylphenyl)benzaldehyde approximately 10-fold more potent. This selectivity profile is critical because ALDH2 is essential for cardiac protection, and its inhibition can lead to undesirable off-target effects.

Aldehyde dehydrogenase inhibition ALDH3A1 selectivity Cancer stem cell target

Carbonic Anhydrase Inhibition: Sub-10 Nanomolar Affinity for Both CA1 and CA2

4-(2,3-Dimethylphenyl)benzaldehyde displays potent inhibition of human carbonic anhydrase isoforms, with a Ki of 5 nM for CA2 and 8.6 nM for CA1 [1]. These values place it in the range of clinically used sulfonamide CA inhibitors such as acetazolamide (Ki for CA2 typically 10–30 nM). Notably, the compound achieves this affinity without a classical zinc-binding sulfonamide group, relying instead on its aldehyde functionality and biphenyl scaffold for binding [1]. This dual CA1/CA2 potency is unusual among benzaldehyde derivatives and suggests a distinct binding mode.

Carbonic anhydrase inhibitor Metalloenzyme inhibition Glaucoma and diuretic target

Physicochemical Differentiation from Unsubstituted Biphenyl-4-Carboxaldehyde: Lipophilicity and Electronic Effects

The 2,3-dimethyl substitution on the pendant phenyl ring increases computed lipophilicity (XLogP3 = 3.7) compared to unsubstituted biphenyl-4-carboxaldehyde (XLogP3 ≈ 2.8) [1]. The two methyl groups donate electron density into the aromatic system, modulating the electrophilicity of the aldehyde carbonyl. This alters reaction kinetics in Schiff-base formation—a key mechanism for hemoglobin allosteric modulation—and affects passive membrane permeability. Unsubstituted biphenyl-4-carboxaldehyde lacks these methyl groups, resulting in lower lipophilicity and altered reactivity [1].

Physicochemical properties Lipophilicity comparison SAR tool compound

Optimal Application Scenarios for 4-(2,3-Dimethylphenyl)benzaldehyde Based on Differentiated Evidence


Selective ALDH3A1 Chemical Probe for Cancer Chemoresistance Reversal Studies

With an ALDH3A1 IC₅₀ of 1,600 nM and 62-fold selectivity over ALDH2, 4-(2,3-dimethylphenyl)benzaldehyde serves as a superior chemical probe for dissecting ALDH3A1-mediated cyclophosphamide resistance in ALDH3A1-overexpressing cancer cell lines [1]. Its 10-fold potency advantage over CB29 allows lower dosing, reducing solubility and off-target complications in cellular assays.

Non-Sulfonamide Carbonic Anhydrase Inhibitor for Glaucoma and Edema Target Validation

The compound’s low-nanomolar Ki values for CA2 (5 nM) and CA1 (8.6 nM) make it a valuable template for developing sulfonamide-free CA inhibitors [1]. It can be used in target validation studies for glaucoma, cerebral edema, and altitude sickness, where avoidance of sulfonamide-related hypersensitivity is therapeutically desirable.

Allosteric Hemoglobin Modulation: Scaffold for Anti-Sickling Agent Design

As a substituted benzaldehyde, 4-(2,3-dimethylphenyl)benzaldehyde belongs to a class of molecules that preferentially bind to the oxy-conformation of hemoglobin and left-shift the oxygen saturation curve [2]. Its dimethyl substitution pattern may enhance binding site complementarity compared to simpler benzaldehyde derivatives, making it a candidate scaffold for structure-activity relationship studies aimed at developing anti-sickling therapeutics.

Bifunctional Chemical Biology Tool for ALDH-CA Crosstalk Investigation

The compound’s simultaneous potent inhibition of ALDH3A1 and carbonic anhydrases presents a unique bifunctional profile. It can be employed in cellular models to investigate metabolic crosstalk between aldehyde detoxification pathways and pH regulation, particularly in the corneal epithelium where both ALDH3A1 and CA are highly expressed [1].

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